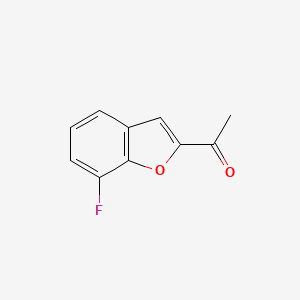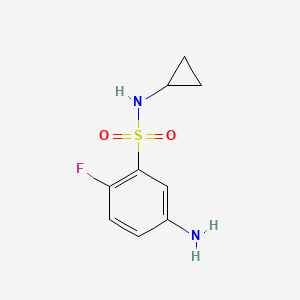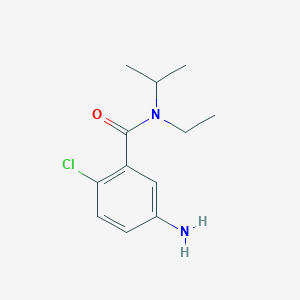
2,2,2-Trifluoroethyl 6-methylpyridin-2-ylcarbamate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “2,2,2-Trifluoroethyl 6-methylpyridin-2-ylcarbamate” is C9H9F3N2O2 . The InChI code for a similar compound, “2,2,2-trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate”, is 1S/C9H8BrF3N2O2/c1-5-6(10)2-3-7(14-5)15-8(16)17-4-9(11,12)13/h2-3H,4H2,1H3,(H,14,15,16) .Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
A study by Jin et al. (2014) developed new heteroleptic iridium(III) complexes using various ligands, including fluorophenylpyridine variants, for green phosphors in OLEDs. These complexes showed good performance in devices, with low efficiency roll-off, which is beneficial for maintaining high efficiency at relatively high current density and luminance (Jin et al., 2014).
Synthesis of Difluorinated Polyols
Balnaves et al. (1999) described a method involving a cleavable carbamate for the rapid synthesis of difluorinated polyols. This process involves dehydrofluorination-metallation followed by addition to aldehydes to afford a range of allylic alcohols, which can then be converted to difluorinated polyols (Balnaves et al., 1999).
High-Performance Liquid Chromatography (HPLC)
Krause (1979) explored a high-performance liquid chromatographic technique for the determination of carbamate insecticides, showing high sensitivity and selectivity for these compounds. This technique involves post-column fluorometric labeling for detection at the nanogram level (Krause, 1979).
Gel Polymer Electrolyte Films for Supercapacitors
A study by Muchakayala et al. (2017) focused on developing a new gel polymer electrolyte incorporating an ionic liquid for flexible solid-state supercapacitor applications. This gel polymer electrolyte exhibited excellent thermal stability and high ionic conductivity, indicating its potential for enhancing the performance of flexible electronic devices (Muchakayala et al., 2017).
Chiral Discrimination in Liquid Chromatography
Yashima et al. (1996) investigated the chromatographic enantioseparation of certain compounds using a cellulose phenylcarbamate derivative as a chiral stationary phase. This research highlights the role of chiral discrimination relevant to the development of more efficient separation techniques in analytical chemistry (Yashima et al., 1996).
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(6-methylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-6-3-2-4-7(13-6)14-8(15)16-5-9(10,11)12/h2-4H,5H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFSFNGBEOQAII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




propylamine](/img/structure/B1519240.png)
![2-amino-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1519241.png)
![4-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1519243.png)


![6-[Ethyl(propyl)amino]pyridine-3-carboxylic acid](/img/structure/B1519248.png)



![2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1519252.png)
![1-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1519253.png)

